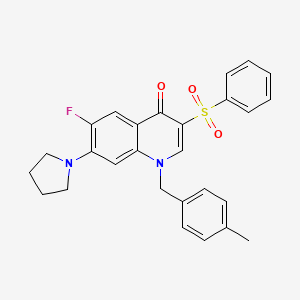

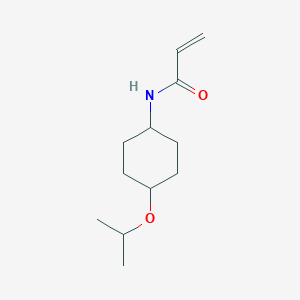

![molecular formula C9H15NO2 B2834375 (4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol CAS No. 2490426-53-2](/img/structure/B2834375.png)

(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

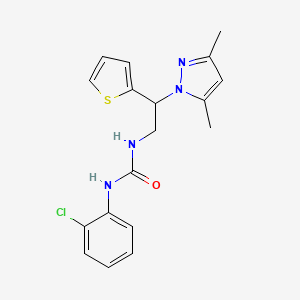

“(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-1-yl)methanol” is a chemical compound that is part of the bicyclo [2.1.1]hexanes family . Bicyclo [2.1.1]hexanes are a versatile platform for the exploration of chemical space, with 10 different substituent vectors available .

Synthesis Analysis

The synthesis of such compounds has been achieved through the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach provides access to high-value motifs and enables the investigation of unexplored chemical space .Molecular Structure Analysis

The molecular structure of “(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-1-yl)methanol” is based on the bicyclo [2.1.1]hexane platform . Crystallographic analysis revealed that these structures and the ortho-substituted phenyl ring indeed have similar geometric properties .Chemical Reactions Analysis

The chemical reactions involved in the formation of “(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-1-yl)methanol” involve a photocatalytic intramolecular [2+2] cycloaddition approach .Aplicaciones Científicas De Investigación

Novel Synthesis Techniques

Researchers have developed innovative methods to synthesize 2-Azabicyclo[2.1.1]hexanes, which share a similar structural framework with the compound . These compounds, due to their unique bicyclic structure, are of interest for their potential biological activities and as building blocks in organic synthesis. For instance, Stevens and Kimpe (1996) described a synthesis pathway involving imination of 3-(chloromethyl)cyclobutanone and subsequent reductive cyclization, highlighting the synthetic versatility of cyclobutanone derivatives (Stevens & Kimpe, 1996).

Spirocyclic Oxindoles Synthesis

Filatov et al. (2017) demonstrated the synthesis of 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles via a one-pot three-component reaction. This method underscores the compound's potential in creating biologically active molecules with anticancer properties, showcasing the relevance of spirocyclic and azabicyclo frameworks in medicinal chemistry (Filatov et al., 2017).

Conformationally Restricted Amino Acids

Yashin et al. (2017) focused on the synthesis of novel non-natural spiro[2.3]hexane amino acids, presenting them as rigid analogs of γ-aminobutyric acid (GABA). These compounds, by virtue of their conformational restriction, could serve as promising modulators of GABAergic cascades, potentially impacting neuroscience research and drug development (Yashin et al., 2017).

Photochemical Ring Expansion

Kimura et al. (1976) investigated the photochemical ring expansion of dispiro substituted cyclobutane-1,3-diones. This study provides insights into the reactivity and transformation of cyclobutane derivatives under photochemical conditions, which can be crucial for designing novel organic synthesis strategies and understanding the photostability of related compounds (Kimura et al., 1976).

Direcciones Futuras

The future directions in the research of “(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-1-yl)methanol” and similar compounds involve the exploration of unexplored chemical space . The development of new 1,2-disubstituted bicyclo [2.1.1]hexane modules opens the gate to sp3-rich new chemical space .

Propiedades

IUPAC Name |

(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c10-8-4-7(5-8,6-11)12-9(8)2-1-3-9/h11H,1-6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLDCFBYEIQKAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C3(CC(C3)(O2)CO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2834293.png)

![5-({1-[(Tert-butoxy)carbonyl]piperidin-2-yl}methyl)-1,2-oxazole-3-carboxylic acid](/img/structure/B2834302.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide](/img/structure/B2834308.png)

![5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2834309.png)